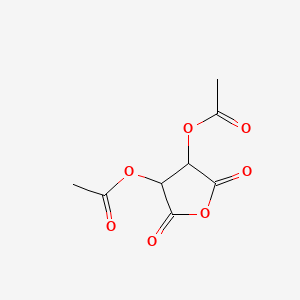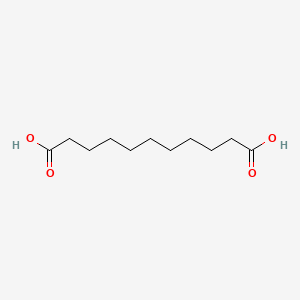
9,10-Dihydroxystearic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9,10-Dihydroxystearic acid is a hydroxy fatty acid derived from oleic acid It contains two hydroxyl groups and one carboxyl group, making it a versatile compound in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions: 9,10-Dihydroxystearic acid can be synthesized through the oxidation of oleic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction typically occurs at temperatures ranging from 20°C to 80°C and can take between 0.5 to 24 hours . Another method involves the epoxidation of oleic acid followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of supported catalysts to enhance the efficiency and selectivity of the reaction. For example, gold nanoparticles supported on graphite-like carbon material have been shown to be highly effective for the oxidative cleavage of this compound .
化学反応の分析
Types of Reactions: 9,10-Dihydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce valuable C8-C9 acids.
Esterification: It can react with ethylene oxide to form this compound ethoxylates, which are used as surfactants.
Hydrolysis: The compound can be hydrolyzed to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, phosphotungstic acid, and supported metal catalysts are commonly used.
Esterification: Ethylene oxide is used under controlled conditions to produce ethoxylates.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed:
Oxidation: Produces C8-C9 acids.
Esterification: Forms this compound ethoxylates.
Hydrolysis: Yields various hydroxy fatty acid derivatives.
科学的研究の応用
9,10-Dihydroxystearic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, ester lubricants, and other fine chemicals.
Biology: Studied for its potential to improve glucose tolerance and insulin sensitivity in diabetic models.
Medicine: Investigated for its effects on metabolic pathways and potential therapeutic uses.
Industry: Utilized in the production of surfactants, soaps, and other commercial products.
作用機序
The mechanism by which 9,10-Dihydroxystearic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it activates peroxisome proliferator-activated receptor alpha (PPARalpha), which plays a role in regulating glucose metabolism and insulin sensitivity . The compound’s hydroxyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions .
類似化合物との比較
Methyl 9,10-Dihydroxystearate: A methyl ester derivative of 9,10-Dihydroxystearic acid.
9,10-Methoxyhydroxystearate: Another derivative with similar properties.
This compound ethoxylates: Produced through esterification with ethylene oxide.
Uniqueness: this compound is unique due to its dual hydroxyl groups and carboxyl group, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to improve glucose metabolism and insulin sensitivity sets it apart from other hydroxy fatty acids .
特性
CAS番号 |
93923-70-7 |
|---|---|
分子式 |
C10H20O2S |
分子量 |
204.33 g/mol |
IUPAC名 |
2-octylsulfanylacetic acid |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) |
InChIキー |
ZAUNEXPULNQGCU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
正規SMILES |
CCCCCCCCSCC(=O)O |
関連するCAS |
20731-55-9 (hydrochloride salt) 37734-46-6 (potassium salt) 60154-91-8 (lithium salt) 74220-13-6 (di-calcium salt) 84682-00-8 (magnesium salt) 84753-04-8 (ammonium salt) 93923-70-7 (mono-calcium salt) 120-87-6 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















